molecular formula C15H12N2O3 B3017700 3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 1545364-61-1

3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B3017700
CAS No.: 1545364-61-1
M. Wt: 268.272
InChI Key: FHFVRYFRSXAKKZ-UHFFFAOYSA-N
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Description

3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a benzyl group at the 3-position, an oxo group at the 2-position, and a carboxylic acid group at the 5-position.

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its therapeutic effects.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially influence their absorption and distribution in the body.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with benzyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid: Lacks the benzyl group at the 3-position.

    3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid: Has a methyl group instead of a benzyl group.

    3-phenyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid: Contains a phenyl group at the 3-position.

Uniqueness

The presence of the benzyl group at the 3-position in 3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid imparts unique properties to the compound. This structural feature can enhance its binding affinity to biological targets and improve its pharmacokinetic properties, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

3-benzyl-2-oxo-1H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-14(19)11-6-7-12-13(8-11)17(15(20)16-12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFVRYFRSXAKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545364-61-1
Record name 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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